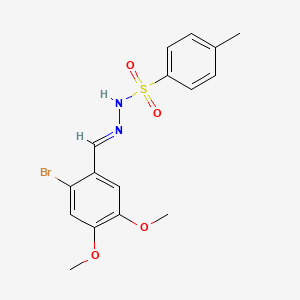
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
説明
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMBH belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of BDMBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BDMBH has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. BDMBH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In neurodegenerative diseases, BDMBH has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
BDMBH has been shown to have various biochemical and physiological effects in animal models. In cancer cells, BDMBH has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in angiogenesis. In animal models of inflammation, BDMBH has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells such as macrophages and T cells. Moreover, BDMBH has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BDMBH has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, BDMBH also has some limitations, including its low water solubility, which makes it difficult to administer in vivo, and the lack of information on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on BDMBH. One of the most promising areas is the development of BDMBH analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, the use of BDMBH in combination with other drugs or therapies could enhance its therapeutic efficacy. The exploration of BDMBH's potential as a diagnostic tool for cancer and neurodegenerative diseases is another area of future research. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of BDMBH could provide insights into the development of novel drugs for various diseases.
Conclusion:
In conclusion, BDMBH is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects in animal models. While BDMBH has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on BDMBH should focus on the development of analogs with improved pharmacological properties, the exploration of its potential as a diagnostic tool, and the elucidation of its molecular mechanisms of action.
科学的研究の応用
BDMBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMBH has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cancer cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by BDMBH due to its ability to suppress the production of pro-inflammatory cytokines. Moreover, BDMBH has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLFZLRWMMXZMX-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



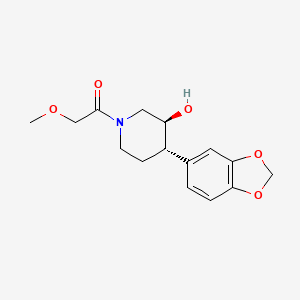
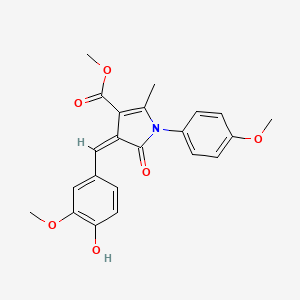
![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)
amine](/img/structure/B3916525.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3916536.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
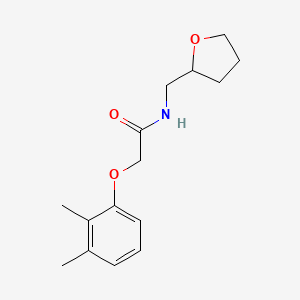
![3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916573.png)
![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)
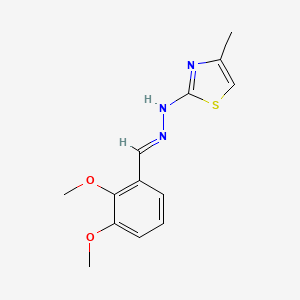
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
